molecular formula C15H17N3OS2 B4068646 4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B4068646
M. Wt: 319.4 g/mol
InChI Key: OLAQDLQOCNTLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multistep chemical reactions, including the use of 1,2,3,4-tetrahydropyrimidine-2-thiones and chloroacetic acid, leading to compounds with diverse biological activities (Tozkoparan et al., 1999). Another method involves one-pot multicomponent reactions, indicating the versatility in synthesizing pyrimidine-based compounds with potential biological applications (Abadi et al., 1999).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, is characterized by NMR, IR, and mass spectrometry, providing insights into their chemical makeup and potential reactivity (Tozkoparan et al., 1999).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, contributing to their diverse biological activities. For example, the synthesis process itself reveals the reactivity of these compounds, enabling the creation of molecules with specific biological targets (Abadi et al., 1999).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would involve interaction with a biological target. Without specific information on the use of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential use in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

1-pyrrolidin-1-yl-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c19-12(18-6-1-2-7-18)8-20-14-13-10-4-3-5-11(10)21-15(13)17-9-16-14/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAQDLQOCNTLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=C2C4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

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